![molecular formula C20H22BrFN2O B6503449 3-(4-fluorophenyl)-3-hydroxy-1-phenyl-2H,3H,5H,6H,7H,8H,9H-1lambda5-imidazo[1,2-a]azepin-1-ylium bromide CAS No. 2453292-14-1](/img/structure/B6503449.png)
3-(4-fluorophenyl)-3-hydroxy-1-phenyl-2H,3H,5H,6H,7H,8H,9H-1lambda5-imidazo[1,2-a]azepin-1-ylium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-fluorophenyl)-3-hydroxy-1-phenyl-2H,3H,5H,6H,7H,8H,9H-1lambda5-imidazo[1,2-a]azepin-1-ylium bromide is a useful research compound. Its molecular formula is C20H22BrFN2O and its molecular weight is 405.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 404.08995 g/mol and the complexity rating of the compound is 480. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-(4-fluorophenyl)-3-hydroxy-1-phenyl-2H,3H,5H,6H,7H,8H,9H-1lambda5-imidazo[1,2-a]azepin-1-ylium bromide is a complex organic compound with potential implications in pharmacology due to its unique structural features. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
The molecular formula of the compound is C20H22BrFN2O with a molecular weight of 405.3 g/mol. Its structure includes a fluorophenyl group and an imidazoazepine core, which are known to influence its biological interactions.
Biological Activity Overview
Research into the biological activity of this compound has revealed several key areas of interest:
Antitumor Activity
Studies have indicated that compounds within the imidazoazepine class exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives similar to this compound have demonstrated the ability to inhibit cell proliferation and induce apoptosis in tumor cells.
Neuroprotective Effects
There is emerging evidence suggesting that the compound may possess neuroprotective properties. Research has shown that related imidazoazepines can modulate neurotransmitter systems and exhibit antioxidant activity, which may be beneficial in conditions like neurodegenerative diseases.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound indicate potential efficacy against certain bacterial strains. The presence of the fluorophenyl group may enhance its interaction with microbial cell membranes.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Antitumor | Cytotoxicity against cancer cell lines | |
Neuroprotective | Modulation of neurotransmitter systems | |
Antimicrobial | Efficacy against specific bacterial strains |
Case Study 1: Antitumor Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized several imidazoazepine derivatives and tested their cytotoxicity against human breast cancer cell lines. The results showed that compounds with similar structures to this compound inhibited cell growth significantly at micromolar concentrations. The mechanism was attributed to the induction of apoptosis via caspase activation.
Case Study 2: Neuroprotective Properties
A study focused on neuroprotective agents evaluated the effects of various imidazoazepines on neuronal cell cultures exposed to oxidative stress. The findings indicated that certain derivatives could reduce cell death and oxidative damage significantly. The protective effects were linked to enhanced expression of antioxidant enzymes and modulation of inflammatory pathways.
Research Findings
Recent research highlights the need for further exploration into the pharmacological potential of this compound. Key findings include:
- Mechanism of Action : Understanding how this compound interacts at the molecular level with target proteins could unveil new therapeutic avenues.
- Structure-Activity Relationship (SAR) : Investigating how modifications to its structure affect biological activity will be crucial for optimizing efficacy and reducing toxicity.
Properties
IUPAC Name |
3-(4-fluorophenyl)-1-phenyl-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium-3-ol;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN2O.BrH/c21-17-12-10-16(11-13-17)20(24)15-22(18-7-3-1-4-8-18)19-9-5-2-6-14-23(19)20;/h1,3-4,7-8,10-13,24H,2,5-6,9,14-15H2;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDBFNCOWLOFACK-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=[N+](CC1)C(CN2C3=CC=CC=C3)(C4=CC=C(C=C4)F)O.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.